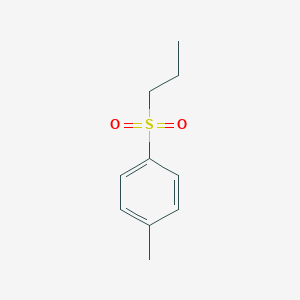

1-Methyl-4-(propylsulfonyl)benzene

Description

1-Methyl-4-(propylsulfonyl)benzene (C₁₀H₁₄O₂S) is a substituted benzene derivative featuring a methyl group at the 1-position and a propylsulfonyl group (-SO₂-C₃H₇) at the 4-position. Its electron-withdrawing sulfonyl group also affects aromatic electrophilic substitution patterns compared to alkyl-substituted analogs .

Propriétés

Numéro CAS |

90926-25-3 |

|---|---|

Formule moléculaire |

C10H14O2S |

Poids moléculaire |

198.28 g/mol |

Nom IUPAC |

1-methyl-4-propylsulfonylbenzene |

InChI |

InChI=1S/C10H14O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |

Clé InChI |

UUWYUBKTWPLKKD-UHFFFAOYSA-N |

SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)C |

SMILES canonique |

CCCS(=O)(=O)C1=CC=C(C=C1)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Sulfur-Containing Derivatives

1-Methyl-4-(methylsulfinyl)benzene (C₈H₁₀OS)

- Structure : Methylsulfinyl (-SO-CH₃) group at the 4-position.

- Key Differences : The sulfinyl group (-SO-) is less oxidized than the sulfonyl (-SO₂-) group, leading to reduced polarity and lower thermal stability. This compound is classified as a sulfoxide and may exhibit chirality due to the sulfur center .

- Applications : Sulfoxides are intermediates in asymmetric synthesis, whereas sulfonyl derivatives are more commonly used in drug design.

1-Methyl-4-(methylthio)benzene (C₈H₁₀S)

- Structure : Methylthio (-S-CH₃) group at the 4-position.

- Key Differences : The thioether group is less polar and oxidatively labile compared to sulfonyl. It has a boiling point of 326.2 K (calculated) and is prone to oxidation to sulfoxides or sulfones under mild conditions .

- Reactivity : Thioethers participate in nucleophilic substitutions, while sulfonyl groups are inert to such reactions but stabilize adjacent negative charges.

4-Methylsulfonylbenzyl Chloride (C₈H₇ClO₂S)

- Structure : Chloromethyl and methylsulfonyl groups on benzene.

- Key Differences : The chloromethyl group enhances electrophilicity, making it a versatile alkylating agent in pharmaceutical synthesis. The sulfonyl group’s electron-withdrawing effect directs further substitution meta to itself .

Alkyl-Substituted Analogs

1-Methyl-4-isopropylbenzene (Cumene, C₉H₁₂)

- Structure : Isopropyl (-CH(CH₃)₂) group at the 4-position.

- Key Differences : The isopropyl group is electron-donating, increasing benzene ring reactivity toward electrophilic substitution (e.g., nitration occurs ortho/para). In contrast, sulfonyl groups deactivate the ring.

- Analytical Data : GC-MS retention time: 17.478 min; spectral match with Wiley229.LIB library .

1-Methyl-4-isobutylbenzene (C₁₁H₁₆)

- Structure : Isobutyl (-CH₂CH(CH₃)₂) group at the 4-position.

- Key Differences : As a phenylpropane derivative, it exhibits lipophilicity and lower water solubility compared to sulfonyl analogs. Such compounds are common in natural products and fragrances .

Functional Group Impact on Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.